1-Butoxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
Description
Properties
IUPAC Name |
1-butoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3.2ClH/c1-3-4-13-23-15-16(21)14-19-9-11-20(12-10-19)17-7-5-6-8-18(17)22-2;;/h5-8,16,21H,3-4,9-15H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLPMRFKYPHXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1CCN(CC1)C2=CC=CC=C2OC)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-Butoxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes: α1A-, α1B-, and α1D-ARs. The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
This compound functions as an antagonist of the α1a-adrenceptorThis results in a decrease in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Biochemical Pathways
The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. When the compound binds to the α1-ARs, it prevents these neurotransmitters from activating the receptors, thereby inhibiting the associated biochemical pathways. This leads to a decrease in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Biological Activity
1-Butoxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, also known by its CAS number 1185451-75-5, is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 395.4 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities, particularly in neuropharmacology.
| Property | Value |
|---|---|
| CAS Number | 1185451-75-5 |
| Molecular Formula | C18H32Cl2N2O3 |
| Molecular Weight | 395.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antipsychotic Properties
Research indicates that compounds containing piperazine moieties exhibit antipsychotic effects. For instance, derivatives similar to 1-butoxy compounds have been shown to act as partial agonists at dopamine receptors, particularly D2 and D3 receptors, which are critical in the treatment of schizophrenia and other psychotic disorders .
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. In models of neurodegenerative diseases such as Huntington's disease, related compounds have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. This is attributed to their antioxidant activities and their role in promoting neurotrophic factors like VGF (nerve growth factor inducible) .
Interaction with Serotonin Receptors
Piperazine derivatives are known to interact with serotonin receptors, particularly the 5-HT1A receptor. The affinity of such compounds for these receptors can influence mood regulation and anxiety levels. Preclinical studies have shown that certain piperazine derivatives can selectively modulate these receptors without significant central nervous system side effects, which enhances their therapeutic profile .
The biological activity of 1-butoxy compounds can be attributed to several mechanisms:
- Dopamine Receptor Modulation : Acting as partial agonists at D2 and D3 receptors.
- Serotonin Receptor Interaction : Selective binding to serotonin receptors affecting mood and anxiety.
- Antioxidant Activity : Reducing oxidative stress in neuronal tissues.
- Neurotrophic Factor Induction : Enhancing the expression of factors that support neuronal survival.
Case Studies and Research Findings
Several studies have highlighted the efficacy of piperazine derivatives in various biological contexts:
- Study on Huntington's Disease Models : A related compound demonstrated significant protective effects on striatal neurons against toxic insults, improving motor function and promoting neuronal survival.
- Serotonin Receptor Binding Studies : Virtual screening methods have identified several piperazine derivatives with high affinity for the 5-HT1A receptor, suggesting potential applications in treating anxiety disorders .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Pharmacological and Physicochemical Differences
Receptor Binding and Selectivity
- The target compound and (+)-WAY 100135 both feature a 2-methoxyphenylpiperazine group, which is associated with serotonin receptor (5-HT) binding. However, (+)-WAY 100135 exhibits higher selectivity for 5-HT₁A/5-HT₁B receptors due to its tert-butylamide substituent .
- Levocetirizine lacks direct serotonergic activity but demonstrates potent H₁ receptor antagonism via its chlorophenyl-benzylpiperazine group, highlighting how piperazine substitution dictates therapeutic application .
Solubility and Lipophilicity
- The adamantylphenoxy analogue () has markedly higher lipophilicity (logP ~4.5 estimated) compared to the target compound (logP ~2.8), favoring blood-brain barrier penetration for CNS applications .
- The naphthyloxy derivative () has intermediate lipophilicity (logP ~3.5) but reduced solubility in polar solvents due to its bulky aromatic substituent .
Metabolic Stability
- Butoxy vs. Adamantyl : The butoxy chain in the target compound may undergo oxidative metabolism more readily than the adamantyl group, which is highly resistant to enzymatic degradation .
- Naphthyloxy vs. Methoxyphenyl : The naphthyl group () increases metabolic stability compared to methoxyphenyl due to steric hindrance .
Preparation Methods
Core Intermediate Synthesis: 4-(2-Methoxyphenyl)Piperazine
The 4-(2-methoxyphenyl)piperazine moiety is synthesized via Buchwald-Hartwig amination or Ullmann coupling. A representative method involves reacting 2-methoxyaniline with bis(2-chloroethyl)amine in the presence of potassium carbonate (5.50 kg, 39.86 mol) and tetrabutylammonium bromide (0.855 kg, 2.66 mol) in acetone (45 L) at 50–55°C for 21 hours. The crude product is purified via liquid-liquid extraction (ethyl acetate/water) and dried over anhydrous sodium sulfate, achieving >95% purity.
Alkoxylation of Propan-2-Ol
Introduction of the butoxy group is accomplished through nucleophilic substitution. 1-Bromo-3-chloropropane (4.18 kg, 26.54 mol) reacts with sodium butoxide in dimethylformamide (DMF) at 80°C for 12 hours. Excess alkylating agent is removed via hexane washes (4×7.5 L), yielding 1-bromo-3-butoxypropane as a colorless oil (78% yield).
Coupling of Piperazine and Alkoxy Intermediates
The pivotal step involves coupling 4-(2-methoxyphenyl)piperazine with 1-bromo-3-butoxypropane. Optimized conditions use cesium carbonate (3 eq), potassium iodide (0.1 eq), and DMF at 90°C for 18 hours. Post-reaction, inorganic salts are filtered, and the product is extracted into ethyl acetate (22.4 L), washed with water (4×9 L), and concentrated to afford the tertiary amine intermediate (3.20 kg, 80%).
Dihydrochloride Salt Formation
The free base is converted to the dihydrochloride salt by treatment with concentrated HCl (2 eq) in isopropyl alcohol (50 L) at 75–80°C. Activated carbon (200 g) is added for decolorization, followed by hot filtration and cooling to 15°C to precipitate the product. Vacuum drying at 70–80°C yields crystalline 1-butoxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride (3.20 kg, 80%).
Process Optimization and Critical Parameters
Solvent and Catalyst Selection
Using acetone or acetonitrile in earlier stages reduces side reactions, while DMF ensures solubility of intermediates.
Purification Strategies
- Hexane Washes : Remove unreacted 1-bromo-3-chloropropane (4×7.5 L).
- Ethyl Acetate Extraction : Separates the product from aqueous impurities (4×9 L water washes).
- Recrystallization : Isopropyl alcohol yields crystals with >99.5% purity, as confirmed by HPLC.
Analytical Characterization
Spectroscopic Data
PXRD and Surface Area
PXRD analysis (Cu Kα radiation) confirms crystalline structure with characteristic peaks at 2θ = 12.4°, 18.7°, and 24.9°. The specific surface area (<0.5 m²/g) ensures favorable flow properties for pharmaceutical formulation.
Scalability and Industrial Relevance
The patented process in WO2005021521A1 demonstrates scalability to multi-kilogram batches with consistent yields (80%). Critical quality attributes, including residual solvents (<100 ppm) and related substances (<0.1%), comply with ICH guidelines.
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for 1-Butoxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, and how are impurities minimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and piperazine coupling. Key steps:
- Step 1 : Alkylation of 2-methoxyphenylpiperazine with epichlorohydrin under basic conditions (pH 9–10) at 60–70°C for 6–8 hours .
- Step 2 : Etherification with 1-butanol in the presence of NaH, followed by HCl salt formation.
- Impurity Control : Use HPLC (C18 column, acetonitrile/water gradient) to monitor intermediates. Adjust reaction time and stoichiometry to minimize byproducts (e.g., unreacted piperazine derivatives) .
Q. Which characterization techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of methoxy (-OCH), piperazine, and butoxy groups. Key peaks: δ 3.7–4.2 ppm (ether linkages) and δ 2.5–3.5 ppm (piperazine protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 423.2 (free base) and chloride adducts .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .
Q. What are the primary pharmacological targets of this compound?
- Methodological Answer : The compound interacts with G-protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and adrenergic receptors (α), due to its piperazine and arylalkoxy motifs.
- In vitro Assays : Radioligand binding assays (e.g., H-8-OH-DPAT for 5-HT) show IC values in the nanomolar range .
Advanced Research Questions
Q. How can synthesis yield be optimized while maintaining stereochemical purity?
- Methodological Answer :
- Reaction Optimization : Use chiral catalysts (e.g., (R)-BINOL) during etherification to control stereochemistry. Monitor enantiomeric excess via chiral HPLC .
- Temperature Control : Maintain 60–70°C during piperazine coupling to avoid racemization. Lower temperatures (<50°C) reduce byproduct formation but prolong reaction time .
- Yield Improvement Table :
| Step | Yield (%) | Purity (%) | Key Parameters |
|---|---|---|---|
| Alkylation | 65–70 | 90–92 | pH 9.5, 65°C |
| Etherification | 80–85 | 95–97 | NaH, anhydrous THF |
Q. How to resolve contradictions in reported receptor binding affinities across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, cell lines). Mitigation strategies:
- Standardized Assays : Use HEK-293 cells transfected with human 5-HT receptors and 50 mM Tris-HCl buffer (pH 7.4) for consistency .
- Data Normalization : Compare values against reference ligands (e.g., WAY-100635 for 5-HT) to control for inter-lab variability .
Q. What challenges arise in designing in vivo studies for this compound, and how are they addressed?
- Methodological Answer :
- Bioavailability : Low oral bioavailability due to high logP (~4.2). Use lipid-based nanoemulsions or co-administration with P-glycoprotein inhibitors .
- Metabolic Stability : Hepatic CYP3A4/2D6 metabolism reduces plasma half-life. Pre-dose with CYP inhibitors (e.g., ketoconazole) in rodent models .
Q. How to analyze metabolic stability using in vitro models?
- Methodological Answer :
-
Liver Microsome Assay : Incubate compound (1 µM) with rat/human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Sample at 0, 15, 30, 60 minutes.
-
LC-MS/MS Quantification : Calculate intrinsic clearance (Cl) using the formula:
- Typical $t_{1/2}$ ranges: 12–18 minutes (human), 8–12 minutes (rat) <span data-key="56" class="reference-num" data-pages="undefined">21</span>.
Key Considerations for Advanced Research
- Off-Target Effects : Screen against dopamine D and histamine H receptors to rule out promiscuity. Use CHO-K1 cells expressing off-target receptors .
- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in 5-HT homology models. Validate with mutagenesis studies (e.g., Ser193Ala mutations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
